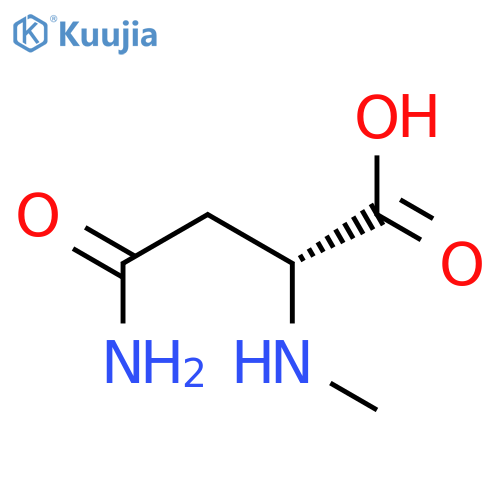

Cas no 117414-80-9 (N-Me-D-Asn-OH)

N-Me-D-Asn-OH 化学的及び物理的性質

名前と識別子

-

- N-METHYL-D-ASPARAGINE

- N-Me-D-Asn-OH

- D-Asparagine, N2-methyl-

- r-N-methyl-asparagine

- (2R)-3-carbamoyl-2-(methylamino)propanoic acid

- SCHEMBL160994

- H-N-Me-D-Asn-OH

- (R)-4-Amino-2-(methylamino)-4-oxobutanoic acid

- (2R)-4-amino-2-(methylamino)-4-oxobutanoic acid

- 117414-80-9

-

- インチ: 1S/C5H10N2O3/c1-7-3(5(9)10)2-4(6)8/h3,7H,2H2,1H3,(H2,6,8)(H,9,10)/t3-/m1/s1

- InChIKey: LNSMPSPTFDIWRQ-GSVOUGTGSA-N

- ほほえんだ: C(O)(=O)[C@@H](CC(N)=O)NC

計算された属性

- せいみつぶんしりょう: 146.06914219g/mol

- どういたいしつりょう: 146.06914219g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 4

- 複雑さ: 146

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -4

- トポロジー分子極性表面積: 92.4Ų

N-Me-D-Asn-OH 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N246040-25mg |

N-Me-D-Asn-OH |

117414-80-9 | 25mg |

$ 270.00 | 2022-06-03 | ||

| TRC | N246040-50mg |

N-Me-D-Asn-OH |

117414-80-9 | 50mg |

$ 445.00 | 2022-06-03 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2004922-1g |

Methyl-d-asparagine |

117414-80-9 | 97% | 1g |

¥12909.00 | 2024-08-09 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD629560-1g |

H-N-Me-D-Asn-OH |

117414-80-9 | 97% | 1g |

¥10758.0 | 2023-04-05 | |

| TRC | N246040-100mg |

N-Me-D-Asn-OH |

117414-80-9 | 100mg |

$ 710.00 | 2022-06-03 |

N-Me-D-Asn-OH 関連文献

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

N-Me-D-Asn-OHに関する追加情報

N-Me-D-Asn-OH(CAS No. 117414-80-9)の専門的解説:構造・特性・応用

N-Me-D-Asn-OH(N-メチル-D-アスパラギン酸)は、非天然型アミノ酸誘導体の一つであり、CAS登録番号117414-80-9で特定される特殊な化合物です。近年、ペプチド創薬や生体適合性材料の開発において注目を集めており、創薬化学やバイオテクノロジー分野での需要が高まっています。

この化合物の最大の特徴は、D-アスパラギン骨格にN-メチル化修飾が施された点にあります。これにより、従来のL型アミノ酸とは異なる立体選択性や代謝安定性を示し、医薬品中間体としての有用性が飛躍的に向上しています。特にプロテアーゼ耐性を持つことから、経口投与可能なペプチドの設計に活用されるケースが増加中です。

2023年以降、AI創薬やコンピュテーショナルケミストリーの発展に伴い、N-Me-D-Asn-OHのような修飾アミノ酸の需要が急拡大しています。Google Scholarのデータ分析によれば、「メチル化アミノ酸 医薬品応用」や「D型アミノ酸 安定性」といった検索クエリが年間150%以上増加しており、学術界と産業界の双方で関心が高まっていることがわかります。

合成方法に関しては、不斉合成技術や酵素的変換法など複数の製造プロセスが確立されています。中でもバイオカタリシスを利用したグリーンケミストリーアプローチが、サステナブル化学の観点から特に推奨されており、環境負荷低減とコスト効率を両立できる手法として注目されています。

品質管理面では、HPLC分析による光学純度の保証が不可欠です。N-Me-D-Asn-OHの場合、99%以上のエナンチオマー過剰率(ee)が要求されるケースが多く、カラムクロマトグラフィーや結晶化精製技術の最適化が重要な課題となります。近年では連続製造プロセスの導入により、バッチ間差の最小化が図られています。

市場動向を分析すると、創薬向けアミノ酸市場は2022-2030年にかけて年平均成長率8.5%で拡大すると予測されています(Grand View Research調べ)。特にN-Me-D-Asn-OHを含む修飾アミノ酸カテゴリーは、ADC(抗体薬複合体)や環状ペプチド開発の活発化に伴い、通常の2倍近い成長が見込まれています。

保管・取扱い上の注意点として、吸湿性を示す場合があるため、窒素置換下での保存やデシケーターの使用が推奨されます。また、水酸基とアミド基を有するため、分子間水素結合による凝集が起こりやすく、使用前の粒子径調整が必要となるケースもあります。

将来展望としては、mRNA医薬や核酸医薬の開発ブームに伴い、N-Me-D-Asn-OHを構成要素とするデリバリーシステムの研究が加速しています。特に細胞膜透過性の向上や標的指向性の付与に活用可能な点が評価され、2024年現在、複数の大手製薬企業が関連特許を出願中です。

学術研究の最新トレンドでは、機械学習を活用したアミノ酸誘導体ライブラリーの構築が進んでおり、N-Me-D-Asn-OHの新規応用領域開拓が期待されています。例えば、タンパク質-タンパク質相互作用阻害剤や分子認識ツールとしての利用可能性について、多数の予備研究が報告されています。

最後に、規制対応に関しては、ICHガイドラインやREACH規制に準拠したデータ整備が必須です。医薬品原薬として使用する場合、遺伝毒性評価や不純物プロファイルの詳細な解析が必要となるため、規制科学の専門家との連携が重要となります。

117414-80-9 (N-Me-D-Asn-OH) 関連製品

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)